molecular formula C10H9NO2S B1297540 methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 74772-16-0

methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No. B1297540
Key on ui cas rn: 74772-16-0
M. Wt: 207.25 g/mol
InChI Key: FYNQCKPHPLFYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05627203

Procedure details

At room temperature, add 20 g (0.127 mol) of methyl 3-aminothiophene-2-carboxylate in small portions to a solution of 16.80 g (0.127 mol) of 2,5-dimethoxytetrahydrofuran in 100 ml of acetic acid. After 30 minutes' stirring at room temperature, then 90 minutes at 90° C., the acetic acid is removed under reduced pressure and the residue is taken up in 100 ml of 2N sodium hydroxide solution and extracted with diethyl ether. After washing with water and rendering colourless with animal charcoal, the ethereal phase is concentrated to dryness to yield the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].CO[CH:13]1[CH2:17][CH2:16][CH:15](OC)O1>C(O)(=O)C>[N:1]1([C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:7]([O:9][CH3:10])=[O:8])[CH:13]=[CH:17][CH:16]=[CH:15]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
16.8 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes' stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
90 minutes at 90° C., the acetic acid is removed under reduced pressure
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
After washing with water
CONCENTRATION
Type
CONCENTRATION
Details
the ethereal phase is concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(C=CC=C1)C1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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